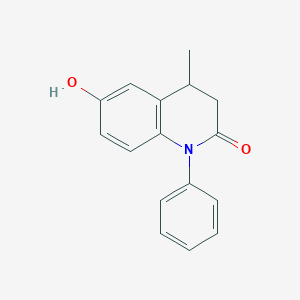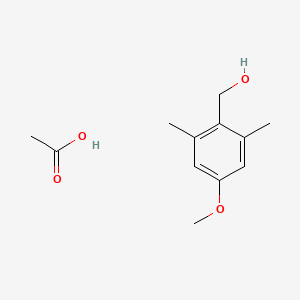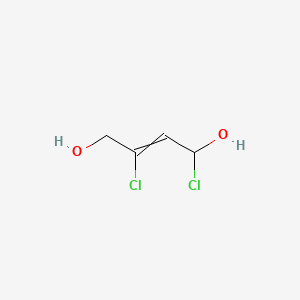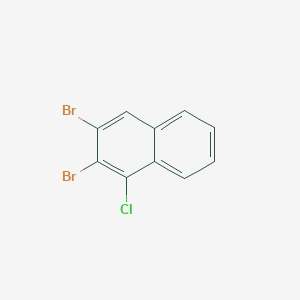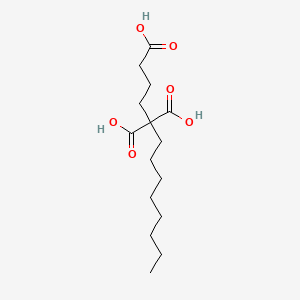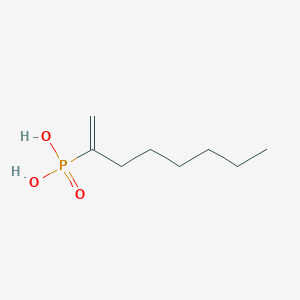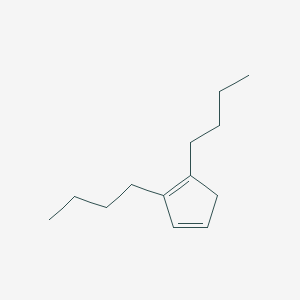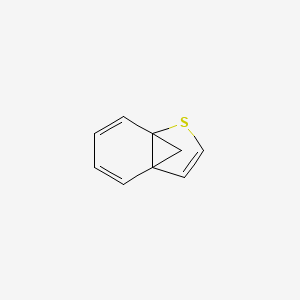![molecular formula C13H10ClN3O2 B14354661 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 90179-04-7](/img/structure/B14354661.png)
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science . The compound features a pyridinium core substituted with a cyano and nitro group on the phenyl ring, making it a versatile intermediate in chemical reactions.
準備方法
The synthesis of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-cyano-2-nitrobenzyl chloride with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or thiolate ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development.
作用機序
The mechanism of action of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
類似化合物との比較
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:
Pyridinium chloride: Lacks the cyano and nitro substituents, making it less reactive in certain chemical reactions.
4-Cyano-2-nitrobenzyl chloride: Contains the cyano and nitro groups but lacks the pyridinium core, limiting its applications in certain fields.
N-Methylpyridinium chloride: Similar pyridinium core but with a methyl group instead of the 4-cyano-2-nitrophenyl substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90179-04-7 |
|---|---|
分子式 |
C13H10ClN3O2 |
分子量 |
275.69 g/mol |
IUPAC名 |
3-nitro-4-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H10N3O2.ClH/c14-9-11-4-5-12(13(8-11)16(17)18)10-15-6-2-1-3-7-15;/h1-8H,10H2;1H/q+1;/p-1 |
InChIキー |
ZUQFNOTYTBFYHT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


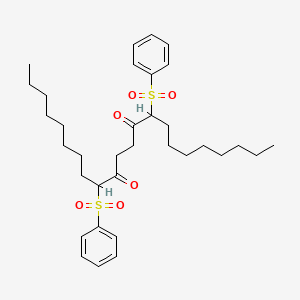
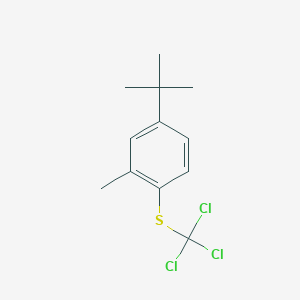
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
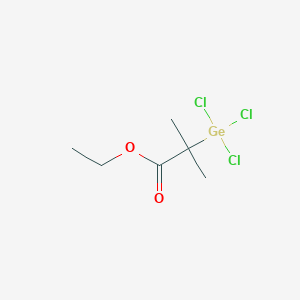
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
